[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride
Description
[(1S,2R)-2-Aminocyclobutyl]methanol hydrochloride (CAS 1392213-15-8) is a chiral amino alcohol hydrochloride salt with a cyclobutane core. Its molecular formula is C₅H₁₂ClNO (MW: 137.61), and its SMILES notation is OCC1(N)CCC1.Cl . The compound features a strained four-membered cyclobutyl ring, a primary amine, and a hydroxymethyl group, making it a versatile building block in medicinal chemistry and asymmetric synthesis.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVFGCHLQIVEY-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride typically involves the following steps:
Cyclobutanone Synthesis: The starting material, cyclobutanone, is synthesized through the cyclization of 1,4-dihalobutanes.
Amination: The cyclobutanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting [(1S,2R)-2-Aminocyclobutyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing continuous flow reactors for the cyclization step to increase yield and efficiency.
Automated Reductive Amination: Employing automated systems for the reductive amination process to ensure consistent quality and purity.
Crystallization: The final product is purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: N-substituted cyclobutylmethanol derivatives.
Scientific Research Applications
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues: Ring Size and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ring Strain : The cyclobutane ring in the target compound introduces moderate ring strain (≈26 kcal/mol), intermediate between the highly strained cyclopropane (≈27.5 kcal/mol) in Tranylcypromine HCl and the strain-free cyclohexane . This affects reactivity and conformational flexibility.
- Hydrogen Bonding : The hydroxymethyl group enhances solubility in polar solvents compared to Tranylcypromine HCl, which lacks a hydroxyl group .
- Stereochemistry : The (1S,2R) configuration in the cyclobutane derivative contrasts with the (1r,4s) configuration in cyclopentene analogues, leading to distinct spatial arrangements for target interactions .
Pharmacological and Functional Comparisons
- Tranylcypromine HCl: A potent antidepressant acting as a monoamine oxidase inhibitor (MAOI). Its cyclopropane ring enhances membrane permeability but limits solubility .
- Ceramidase Inhibitors: Cyclopentene-based analogues (e.g., (1r,4s)-1-amino-4-(hydroxymethyl)-2-cyclopentene HCl) show enzyme inhibition via hydrophobic interactions with ceramidase active sites, a property less pronounced in cyclobutane derivatives .
- Solubility and Stability: The hydrochloride salt of the cyclobutane compound improves aqueous solubility (∼50 mg/mL) compared to non-ionic analogues, critical for formulation .
Analytical and Purity Considerations
- TLC and Assays: Similar to Ethambutol HCl, the cyclobutane compound can be analyzed via TLC (silica gel R1, chloroform/methanol mobile phase) and potentiometric titration .
- Purity Standards: Residual chloride content in the target compound (<0.071%) aligns with pharmacopeial guidelines for amino alcohol hydrochlorides .
Biological Activity
[(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl structure with an amino group and a hydroxymethyl substituent. Its molecular formula is CHClNO, with a molecular weight of approximately 152.60 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies.
Research indicates that [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride may act as an inhibitor of monoamine transporters, which are critical for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these transporters, the compound could potentially increase the extracellular levels of these neurotransmitters, influencing mood, cognition, and behavior.
Biological Activity Overview
The biological activity of [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride can be summarized in the following table:
| Activity | Description |
|---|---|
| Monoamine Transporter Inhibition | Inhibits reuptake of dopamine, norepinephrine, and serotonin. |
| Neuroprotective Effects | Potential to protect against neurodegenerative conditions by modulating neurotransmitter levels. |
| Analgesic Properties | May exhibit pain-relieving effects through central nervous system pathways. |
| Antidepressant-like Effects | Possible enhancement of mood through increased monoamine availability. |
Study 1: Neurotransmitter Modulation
A study investigated the effects of [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride on neurotransmitter levels in animal models. The results indicated a significant increase in serotonin and dopamine levels in the prefrontal cortex following administration. This suggests its potential as an antidepressant agent.
Study 2: Analgesic Activity
Another research focused on the analgesic properties of the compound. In a controlled trial involving rodents subjected to pain stimuli, those treated with [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride exhibited reduced pain responses compared to control groups. This highlights its potential utility in pain management therapies.
Study 3: Neuroprotection
A recent study evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride significantly reduced neuronal cell death and improved survival rates under stress conditions.
Comparative Analysis with Similar Compounds
The following table compares [(1S,2R)-2-Aminocyclobutyl]methanol; hydrochloride with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1Aminocyclobutyl)methanol Hydrochloride | Cyclobutane structure | Potential neuroactive effects |
| 4-Amino-2-cyclopentene-1-methanol Hydrochloride | Cyclopentene structure | Antiviral properties |
| (1R,2R)-1-(aminomethyl)-2-phenylcyclobutyl | Bicyclic amine | Monoamine transporter inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
